molecular formula C9H10FNO B15319377 O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine

O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine

Cat. No.: B15319377
M. Wt: 167.18 g/mol
InChI Key: FGFKWFOGLDFDFE-OWOJBTEDSA-N
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Description

O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine is a hydroxylamine derivative characterized by a conjugated enyl linker and a 4-fluorophenyl substituent. Its structure combines a hydroxylamine (-NHOH) functional group with an α,β-unsaturated (enyl) system, which confers unique electronic and steric properties. Structural characterization of such compounds typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography (using programs like SHELXL ).

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

O-[(E)-3-(4-fluorophenyl)prop-2-enyl]hydroxylamine

InChI

InChI=1S/C9H10FNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h1-6H,7,11H2/b2-1+

InChI Key

FGFKWFOGLDFDFE-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CON)F

Canonical SMILES

C1=CC(=CC=C1C=CCON)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine typically involves the reaction of 4-fluorobenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired hydroxylamine compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine with hydroxylamine derivatives reported in , focusing on structural features, spectroscopic data, and pharmacological relevance.

Table 1: Structural and Spectroscopic Comparison

Compound Name Substituent Molecular Formula Key NMR Shifts (¹H, ppm) HRMS (m/z) [M+H]+
This compound 4-Fluorophenyl, enyl linker C₉H₉FNO δ 6.9–7.3 (aromatic H), δ 5.8–6.5 (enyl H) 166.067 (calc)
O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) Biphenylmethyl C₁₃H₁₃NO δ 7.2–7.6 (aromatic H) 200.107 (exp)
O-Phenethylhydroxylamine (13h) Phenethyl C₈H₁₁NO δ 7.2–7.4 (aromatic H), δ 3.7 (CH₂) 138.091 (exp)
O-(3-Morpholinobenzyl)hydroxylamine (20j) Morpholinobenzyl C₁₂H₁₇N₂O₂ δ 6.7–7.3 (aromatic H), δ 3.7 (morpholine) 237.123 (exp)

Key Observations

Electronic Effects of Substituents: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, likely influencing its reactivity and binding affinity compared to electron-donating groups (e.g., methoxy in 13i ).

Spectroscopic Signatures :

  • ¹H NMR : The aromatic protons in the 4-fluorophenyl group are expected to resonate at δ 6.9–7.3, similar to biphenyl derivatives (e.g., 9f at δ 7.2–7.6 ). The enyl protons (δ 5.8–6.5) would distinguish it from saturated analogs.
  • HRMS : The molecular ion [M+H]+ for the target compound (calc. m/z 166.067) is lighter than that of bulkier derivatives like 20j (m/z 237.123 ), reflecting its simpler substituent.

Pharmacological Implications :

  • Hydroxylamines such as 20j–20l (with morpholine or piperazine substituents) exhibit enhanced solubility and enzyme-binding capacity due to polar groups . The 4-fluorophenyl group in the target compound may instead prioritize lipophilicity and membrane permeability.
  • The enyl linker could mimic transition states in enzymatic reactions, analogous to α,β-unsaturated carbonyl compounds used in covalent inhibition .

Methodological Considerations

  • Structural Analysis : X-ray crystallography using SHELXL is critical for resolving the stereochemistry of the enyl linker and hydroxylamine group. Programs like ORTEP may visualize conformational flexibility.
  • Synthetic Routes: suggests reductive amination or Mitsunobu reactions for similar compounds, but the enyl linker in the target compound may require Heck coupling or Wittig reactions.

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